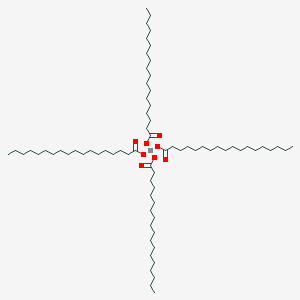

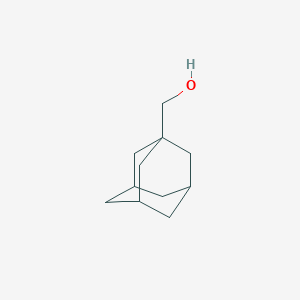

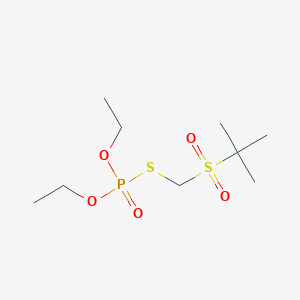

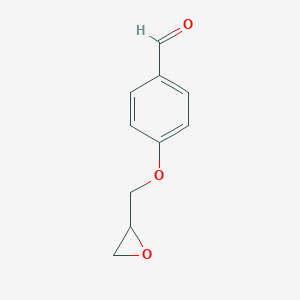

![molecular formula C40H47FN2O5 B104621 叔丁基2-[(4R,6R)-6-[2-[2-(2-氟苯基)-3-苯基-4-(苯甲酰氨基)-5-丙-2-基吡咯-1-基]乙基]-2,2-二甲基-1,3-二氧杂环-4-基]乙酸酯 CAS No. 1099474-28-8](/img/structure/B104621.png)

叔丁基2-[(4R,6R)-6-[2-[2-(2-氟苯基)-3-苯基-4-(苯甲酰氨基)-5-丙-2-基吡咯-1-基]乙基]-2,2-二甲基-1,3-二氧杂环-4-基]乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate is a complex organic molecule that likely possesses several interesting properties due to the presence of a fluorophenyl group, a phenylcarbamoyl group, and a dioxan ring. The incorporation of fluorine into organic compounds can significantly alter their chemical behavior, making them valuable in various applications, including drug discovery .

Synthesis Analysis

The synthesis of complex molecules such as the one often involves multiple steps, including functional group transformations and the formation of rings or other structural features. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involves a condensation reaction between carbamimide and 3-fluorobenzoic acid . Similarly, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate was achieved through acylation, nucleophilic substitution, and reduction, starting from commercially available 4-fluoro-2methoxy-5nitroaniline . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For instance, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data, which provided detailed information about the crystal system, space group, and unit cell parameters . These techniques would be essential in determining the precise molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and overall structure. The presence of a fluorine atom can make a molecule a good candidate for nucleophilic substitution reactions, as seen with the use of phenylsulfur trifluorides for fluorination reactions . The compound's reactivity could also be explored in the context of its potential to undergo transformations such as deoxofluorination or conversion of carboxylic groups to trifluoromethyl groups, as demonstrated by the diverse fluorination capabilities of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of tert-butyl groups can increase steric bulk, potentially affecting solubility and reactivity. The fluorine atom could alter the compound's lipophilicity, which is important in drug design. The crystalline nature of similar compounds, as well as their thermal stability and resistance to hydrolysis, can provide insights into the stability and handling of the compound . Additionally, the biological activity, such as antibacterial or anthelmintic properties, could be assessed through in vitro screening, as was done for tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate .

科学研究应用

合成和药物化学应用

阿托伐他汀中间体的合成

叔丁基[(4R,6R)-6-氨基乙基-2,2-二甲基-1,3-二氧杂环-4-基]乙酸酯的合成是阿托伐他汀(一种有效的HMG-CoA还原酶抑制剂)合成中的关键中间体,展示了该化合物在药物化学中的相关性。基于亨利反应的新型合成路线说明了其在制造重要药物中的潜力(S. Rádl,2003)。

针对HMG-CoA还原酶抑制剂的化学酶促合成

涉及外消旋syn-乙基(E)-2-(2,2-二甲基-6-苯乙烯基-1,3-二氧杂环-4-基)乙酸酯的化学酶促合成进一步突出了该化合物在洛伐他汀等HMG-CoA还原酶抑制剂开发中的用途,强调了其在解决高脂血症和相关疾病中的重要性(P. Ramesh 等人,2017)。

有机合成和化学研究

对映选择性合成

叔丁基2-(4R,6R)-6-(2-氨基乙基)-2,2-二甲基-1,3-二氧杂环-4-基)乙酸酯的高效对映选择性合成证明了其在有机化学中的重要性,为工业规模生产阿托伐他汀钙提供了途径。这方面强调了该化合物在促进大规模药物生产中发挥作用,具有高纯度和高产率(Naresh Vempala 等人,2022)。

聚酮合成构件

合成聚酮的syn-立体二元构件,展示了一种将某些前体转化为天然化合物合成中具有价值的化学实体的方法,指出了相关化学结构在合成具有潜在生物活性的复杂有机分子中的更广泛适用性(D. Shklyaruck,2015)。

安全和危害

属性

IUPAC Name |

tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-28-18-12-9-13-19-28)34(27-16-10-8-11-17-27)37(31-20-14-15-21-32(31)41)43(36)23-22-29-24-30(47-40(6,7)46-29)25-33(44)48-39(3,4)5/h8-21,26,29-30H,22-25H2,1-7H3,(H,42,45)/t29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLDCYSMISEWEJ-LOYHVIPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=CC=C3F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=CC=C3F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47FN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。